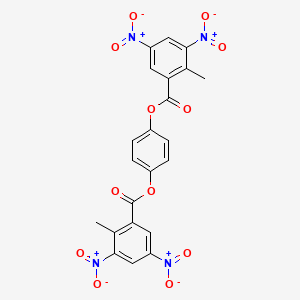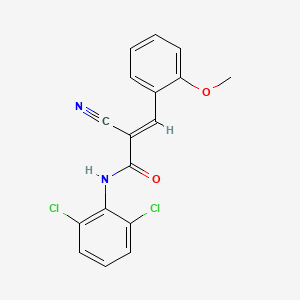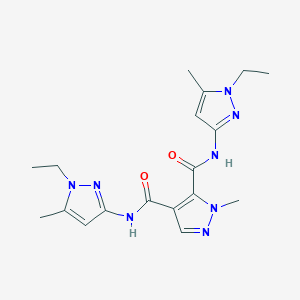![molecular formula C26H18N2O4 B14921696 4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate](/img/structure/B14921696.png)
4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate is an organic compound with the molecular formula C26H18N2O4 and a molecular weight of 422.444 g/mol . This compound is part of the azo compounds family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. Azo compounds are known for their vivid colors and are widely used in dyeing industries.
Preparation Methods
The synthesis of 4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt . Industrial production methods may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield.
Chemical Reactions Analysis
4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, leading to the introduction of various substituents. Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo reversible isomerization, which can affect the compound’s binding affinity and activity. The pathways involved may include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate include:
- 4-{1-[4-(Benzoyloxy)phenyl]-1-methylethyl}phenyl benzoate
- 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-(Benzoyloxy)phenyl benzoate These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C26H18N2O4 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[4-[(4-benzoyloxyphenyl)diazenyl]phenyl] benzoate |
InChI |
InChI=1S/C26H18N2O4/c29-25(19-7-3-1-4-8-19)31-23-15-11-21(12-16-23)27-28-22-13-17-24(18-14-22)32-26(30)20-9-5-2-6-10-20/h1-18H |
InChI Key |
LSNKJMMPJRNFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14921613.png)
![6-cyclopropyl-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14921616.png)


![2-[(4-Methylpiperidin-1-yl)carbonothioyl]hydrazinecarbothioamide](/img/structure/B14921641.png)
![Ethyl 4-({[2-(diethylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B14921643.png)
![4-({(E)-[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B14921646.png)
![(2-bromo-4-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B14921650.png)


![N-(4-carbamoylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14921668.png)
![2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B14921674.png)
![(4-methylpiperazin-1-yl){4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methanone](/img/structure/B14921676.png)
![2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14921682.png)
